Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate” is a complex organic compound. However, there is limited information available about this specific compound. Similar compounds, such as “tert-Butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate” and “tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate”, have been studied12.
Synthesis Analysis
The synthesis of similar compounds involves various chemical reactions. For instance, “1-Boc-piperazine” undergoes Buchwald-Hartwig amination with various aryl halides to form corresponding amine derivatives3. However, the specific synthesis process for “Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate” is not readily available in the searched resources.Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography. However, the specific molecular structure of “Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate” is not available in the searched resources. The InChI Code for a similar compound, “tert-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate”, is 1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H32.Chemical Reactions Analysis
The specific chemical reactions involving “Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate” are not available in the searched resources.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, storage temperature, and purity. For instance, “tert-Butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate” has a molecular weight of 409.25, should be stored at ambient temperature, and has a purity of 95%1.Scientific Research Applications
Synthesis and Characterization
Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate has been synthesized through a condensation reaction involving carbamimide and 3-fluorobenzoic acid, employing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. Characterization was achieved using various spectroscopic techniques, including LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis, along with single crystal XRD data, confirming its monoclinic crystal system structure. This compound has demonstrated weak antibacterial and moderate anthelmintic activities (Sanjeevarayappa et al., 2015).
Crystal Structure Studies
Further studies on 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, including tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate, have revealed insights into their molecular structures through single crystal X-ray diffraction, highlighting the importance of intermolecular hydrogen bonds and the nature of intermolecular contacts (Kumara et al., 2017).
Anticorrosive Properties
The synthesis and investigation of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, a related compound, for its anticorrosive properties on carbon steel in 1M HCl have demonstrated significant efficiency. This research underscores the compound's potential in protecting metal surfaces from corrosion, with an inhibition efficiency of 91.5% at 25 ppm, showcasing its utility in industrial applications (Praveen et al., 2021).
Photophysical Investigation
A study on the synthesis and photophysical properties of triazine-carbazole derivatives, including tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate, has provided insights into their thermally activated delayed fluorescence (TADF) properties. This investigation is crucial for developing high-efficiency organic light-emitting diodes (OLEDs), indicating the compound's potential in electronic and photonic applications (Matulaitis et al., 2017).
Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. The specific safety and hazard information for “Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate” is not available in the searched resources. However, the Material Safety Data Sheet (MSDS) for similar compounds can be found online12.
Future Directions
The future directions of a compound refer to its potential applications and areas of research. The specific future directions for “Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate” are not available in the searched resources.
Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemical expert.
properties
IUPAC Name |
tert-butyl 4-[4-[5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N4O3/c1-23(2,3)33-22(32)31-13-11-30(12-14-31)19-9-7-16(8-10-19)20-28-21(34-29-20)17-5-4-6-18(15-17)24(25,26)27/h4-10,15H,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSXSISVCPAZHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(4-{5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}phenyl)piperazine-1-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.